molecular formula C16H17NO B1615304 (4-Aminophenyl)(4-isopropylphenyl)methanone CAS No. 40292-22-6

(4-Aminophenyl)(4-isopropylphenyl)methanone

Cat. No. B1615304
CAS RN: 40292-22-6
M. Wt: 239.31 g/mol
InChI Key: LOWKEYACSTXUQV-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(4-isopropylphenyl)methanone , also known by its chemical formula C₁₆H₁₇NO , is a compound with intriguing properties. It belongs to the class of aryl ketones and exhibits both aromatic and ketone functional groups. The compound’s structure combines an aminophenyl group with an isopropylphenyl group, resulting in a fascinating interplay of chemical reactivity.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including Friedel-Crafts acylation , Schiff base formation , and reductive amination . These methods allow the controlled assembly of the aromatic rings and the introduction of the ketone moiety. The choice of reagents, solvents, and reaction conditions significantly influences the yield and purity of the product.



Molecular Structure Analysis

The molecular structure of (4-Aminophenyl)(4-isopropylphenyl)methanone reveals a central ketone carbon bonded to two aromatic rings. The amine group (NH₂) and the isopropyl group (CH(CH₃)₂) are strategically positioned, affecting the compound’s electronic properties and steric hindrance. The planarity of the molecule and the torsional angles between the aromatic rings play a crucial role in its reactivity.



Chemical Reactions Analysis

This compound participates in several chemical reactions:



  • Acylation : The ketone group can undergo acylation reactions, leading to the formation of derivatives.

  • Reductive Amination : By reacting with primary amines, it forms secondary amines.

  • Oxidation : The aromatic rings are susceptible to oxidation, yielding various products.

  • Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature range.

  • Solubility : Its solubility in various solvents impacts its practical applications.

  • Color : The compound’s color can vary based on its electronic transitions.

  • Stability : It may degrade under certain conditions (e.g., light, heat, or moisture).


Safety And Hazards


  • Toxicity : Caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.

  • Flammability : The compound’s flammability should be considered during storage and handling.

  • Environmental Impact : Disposal methods must adhere to environmental regulations.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Derivatives : Synthesize analogs to enhance specific properties.

  • Computational Studies : Use quantum calculations to predict reactivity.


properties

IUPAC Name

(4-aminophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKEYACSTXUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960727
Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(4-isopropylphenyl)methanone

CAS RN

40292-22-6
Record name (4-Aminophenyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40292-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-isopropylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040292226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Aminophenyl)[4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-4'-isopropylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

800 parts of water, 250 parts of iron chips and 28 parts of acetic acid are initially introduced, and the mixture is heated to 95° C. and stirred for 1 hour at 95° C. It is then cooled to 90° C., 800 parts of ethanol are added, and 55 parts of 4-isopropyl-4'-nitrobenzophenone are added in a solid form in small portions in the course of 30 minutes. The mixture is heated for 8 hours under reflux, its pH is adjusted to 9 by means of 44 parts of sodium carbonate solution, 600 parts of ethanol are added, heating under reflux is carried out for 15 hours, the mixture is filtered hot and the residue is washed three times with 200 parts each of hot ethanol. Ethanol is distilled off from the combined filtrates and the aqueous bottom is cooled down. The precipitated crystals are then filtered off and dried in vacuo. 45.5 parts of 4-isopropyl- 4'-aminobenzophenone having a melting point of 110° C. are obtained. The valuable dyestuff of the formula VI ##STR7## can be prepared from 4-isopropyl-4'-aminobenzophenone as indicated in German Offenlegungsschrift No. 2,001,821, Table 1, Example 15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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